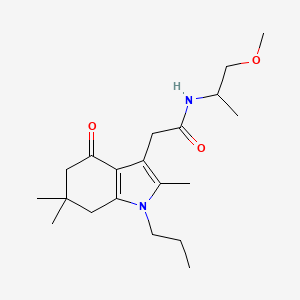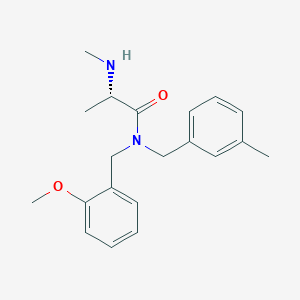![molecular formula C22H22N4O B3798921 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole](/img/structure/B3798921.png)
1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole
Overview
Description
The compound “1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an imidazole ring, a benzyl group, and a methoxyethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazoles and imidazoles can generally be synthesized through a variety of methods. For instance, pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones . Imidazoles can be synthesized through the reaction of an aldehyde with a primary amine and an α-halo ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, along with the benzyl, phenyl, and methoxyethyl groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the pyrazole and imidazole rings could potentially participate in electrophilic substitution reactions . The benzyl group could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenyl-5-[3-(pyrazol-1-ylmethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-27-14-13-25-17-23-21(19-8-3-2-4-9-19)22(25)20-10-5-7-18(15-20)16-26-12-6-11-24-26/h2-12,15,17H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYRXJGYKPOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC(=C1C2=CC=CC(=C2)CN3C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorobenzyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3798840.png)
![2-[1-isobutyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3798844.png)

![[3-(3-chlorobenzyl)-1-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B3798850.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3798860.png)



![N-ethyl-5-(1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3798906.png)
![N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine](/img/structure/B3798911.png)

![1'-[(5-cyclopentyl-2-thienyl)methyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B3798925.png)
![8-chloro-N-[2-(methylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B3798933.png)
![ethyl {4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3798940.png)
